Dopamine Hydrochloride

Catalog No.
S526516
CAS No.
62-31-7
M.F
C8H12ClNO2
M. Wt
189.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dopamine Hydrochloride

CAS Number

62-31-7

Product Name

Dopamine Hydrochloride

IUPAC Name

4-(2-aminoethyl)benzene-1,2-diol;hydrochloride

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

InChI

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H

InChI Key

CTENFNNZBMHDDG-UHFFFAOYSA-N

SMILES

Array

solubility

Freely sol in water; sol in methanol, in hot 95% ethanol, in aq soln of alkali hydroxides; practically insol in petroleum ether, ether, benzene, chloroform, toluene /Hydrochloride/
Freely soluble in water, methanol, and hot 95% ethanol but is practically insoluble in ether, petroleum ether, chloroform, benzene, and toluene.
535 mg/mL

Synonyms

3,4 Dihydroxyphenethylamine, 3,4-Dihydroxyphenethylamine, 4-(2-Aminoethyl)-1,2-benzenediol, Dopamine, Dopamine Hydrochloride, Hydrochloride, Dopamine, Hydroxytyramine, Intropin

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O.Cl

The exact mass of the compound Dopamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756749. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines. It belongs to the ontological category of catecholamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dopamine Hydrochloride is the salt form of the endogenous neurotransmitter dopamine, a fundamental catecholamine. This form is widely specified in research and industrial protocols due to its significantly enhanced aqueous solubility and stability compared to its free base counterpart. It serves as a critical reagent in neuroscience for receptor binding assays, a precursor for the synthesis of polydopamine (PDA) surface coatings, and as a target analyte in the development of electrochemical biosensors. The hydrochloride salt ensures consistent solution preparation and mitigates the rapid oxidative degradation that plagues the free base, making it the standard choice for reproducible experimental and process outcomes.

Substituting Dopamine Hydrochloride with its free base form introduces significant handling and stability issues; the free base is less water-soluble and highly susceptible to rapid autoxidation, especially in neutral or alkaline solutions, leading to colored degradation products and compromised experimental reproducibility. This instability makes it unsuitable for creating reliable stock solutions or for use in processes requiring consistent precursor quality, such as polydopamine synthesis. Furthermore, substituting with other catecholamines like norepinephrine is not viable for applications such as selective biosensing. While structurally similar, dopamine and norepinephrine possess distinct electrochemical oxidation potentials and differing kinetics in subsequent chemical reactions, which are leveraged for their analytical differentiation. Using a different catecholamine will yield incorrect sensor responses and receptor binding affinities.

Superior Aqueous Solubility for Simplified Stock Preparation and Handling

Dopamine Hydrochloride exhibits high aqueous solubility, a critical attribute for reliable preparation of stock solutions in laboratory and industrial settings. Technical datasheets and pharmacopeia monographs consistently report it as "freely soluble in water," with quantitative values reaching 100 mg/mL. In contrast, the dopamine free base form is described as being less water-soluble, complicating the preparation of concentrated, stable aqueous solutions required for most applications.

Evidence DimensionAqueous Solubility
Target Compound Data100 mg/mL in water
Comparator Or BaselineDopamine (free base): Qualitatively described as 'less water-soluble'
Quantified DifferenceSignificantly higher quantitative solubility, ensuring ease of use and formulation.
ConditionsStandard laboratory conditions (e.g., room temperature water).

High solubility eliminates the need for organic solvents or complex pH adjustments during solution prep, saving time and reducing process variability.

Enhanced Oxidative Stability for Reproducible Assays and Longer Solution Viability

The hydrochloride salt form provides critical protection against the rapid oxidative degradation inherent to the dopamine free base. Dopamine is stable in acidic aqueous solutions (pH < 1 to pH 5) but is rapidly oxidized by dissolved oxygen in neutral and basic solutions, leading to discoloration and loss of active compound. Studies show that dopamine hydrochloride solutions in 5% dextrose (pH ~4-5) remain stable, retaining over 90% of their initial concentration for at least 24 hours at ambient temperature. This stability is essential for experiments conducted over several hours and for the reliability of prepared reagents.

Evidence DimensionSolution Stability (% remaining after 24h)
Target Compound Data>90% (in 5% Dextrose, pH ~4-5, ambient temp)
Comparator Or BaselineDopamine (free base): Rapidly oxidizes and degrades in neutral/alkaline solutions.
Quantified DifferenceQualitatively high stability in relevant acidic/mildly acidic media vs. rapid degradation of the free base at neutral/alkaline pH.
ConditionsAqueous solution at ambient temperature.

Using the stable hydrochloride salt prevents reagent degradation during experiments, ensuring that observed effects are due to the compound itself and not its oxidation byproducts, thereby improving data validity and reproducibility.

Direct-Use Precursor for Consistent Polydopamine (PDA) Surface Coatings

Dopamine Hydrochloride is the de facto standard precursor for the synthesis of polydopamine (PDA) coatings due to its stability and ease of handling. Standard protocols for PDA deposition explicitly call for dissolving Dopamine Hydrochloride at a concentration of ~2 mg/mL in a 10 mM Tris buffer, adjusted to a pH of 8.5 to initiate polymerization. Starting with the hydrochloride salt ensures accurate concentration and avoids the pre-dissolution and stability issues of the free base. This direct-use capability simplifies the coating process, making it highly reproducible for applications in surface functionalization, biocompatibilization, and materials science.

Evidence DimensionSuitability as a Polydopamine Precursor
Target Compound DataStandard, specified reagent in numerous published PDA synthesis protocols (e.g., 2 mg/mL in pH 8.5 Tris buffer).
Comparator Or BaselineDopamine (free base): Not typically used due to poor solubility and instability prior to pH adjustment.
Quantified DifferenceEnables a standardized, one-step solution preparation process for PDA synthesis.
ConditionsAqueous Tris buffer (pH 8.5) for oxidative polymerization.

Procuring the hydrochloride salt aligns directly with established, validated protocols for PDA coatings, reducing process development time and ensuring consistent, high-quality surface modification.

Differentiated Electrochemical Signature for Selective Analyte Detection

In electrochemical sensing, Dopamine Hydrochloride provides a distinct signal from other structurally similar catecholamines like norepinephrine. Fast-scan cyclic voltammetry (FSCV) studies show a slight but significant shift in the oxidation potential between dopamine and norepinephrine (Δ = 0.0371 ± 0.00345 V). While the voltammograms are similar, this small difference, along with differing kinetics of subsequent intramolecular cyclization reactions, can be exploited by advanced techniques to differentiate the two analytes in a mixture. This distinction is impossible if the incorrect catecholamine is used as a standard or target.

Evidence DimensionPeak Oxidation Potential Shift (FSCV)
Target Compound DataReference oxidation potential (e.g., ~+0.65 V vs Ag/AgCl)
Comparator Or BaselineNorepinephrine: Oxidation potential shifted by +0.037 V
Quantified Difference~37 mV anodic shift for norepinephrine compared to dopamine.
ConditionsFast-scan cyclic voltammetry (FSCV) at a carbon fiber electrode.

For developing selective biosensors or analytical methods, procuring the exact target analyte, Dopamine Hydrochloride, is non-negotiable for accurate calibration and validation.

Preparation of Stable, Concentrated Stock Solutions for Neuropharmacology

For researchers in neuropharmacology and cell biology requiring reliable stock solutions, the high aqueous solubility (up to 100 mg/mL) and stability in mildly acidic buffers make Dopamine Hydrochloride the mandatory choice over the problematic free base. This ensures accurate, reproducible dosing in cell culture and receptor binding assays.

Fabrication of Reproducible Polydopamine (PDA) Films for Surface Bio-functionalization

In materials science and biomedical engineering, Dopamine Hydrochloride is the specified precursor for creating PDA coatings. Its direct-use nature in standard alkaline buffer protocols ensures consistent polymerization rates and film thickness, which is critical for subsequent grafting of biomolecules or creating biocompatible surfaces.

Calibration and Validation of Selective Dopamine Biosensors

For the development of analytical devices to monitor neurotransmitters, the distinct electrochemical signature of dopamine is key. Using Dopamine Hydrochloride as the specific calibrant is essential to accurately distinguish its signal from interferents like norepinephrine, ensuring the sensor's selectivity and reliability.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

Color/Form

Stout prisms

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

189.0556563 Da

Monoisotopic Mass

189.0556563 Da

Heavy Atom Count

12

Decomposition

When heated to decomposition it emits toxic fumes of /nitrous oxides/.

Appearance

White to Off-White Solid

Melting Point

128 °C

UNII

7L3E358N9L

Related CAS

1200398-97-5
51-61-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (96.06%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of vascular hypotensive disorders

Drug Classes

Breast Feeding; Lactation; Milk, Human; Cardiotonic Agents; Catecholamines; Dopamine Agents; Sympathomimetics

Therapeutic Uses

Cardiotonic Agents
Dopamine also is used to increase cardiac output and blood pressure in advanced cardiovascular life support (ACLS) during cardiopulmonary resuscitation. Dopamine may be considered in the treatment of symptomatic bradycardia unresponsive to atropine, as a temporizing measure while awaiting availability of a pacemaker, or if pacing is ineffective. During resuscitation, dopamine therapy often is used for the management of hypotension, particularly if associated with symptomatic bradycardia or after return of spontaneous circulation. Dopamine combined with other agents, such as dobutamine, also may be a useful option in the management of postresuscitation hypotension. If hypotension persists after filling pressure (i.e., intravascular volume) is optimized, drugs with combined inotropic and vasopressor actions (e.g., epinephrine, norepinephrine) may be used. Some evidence from animal studies suggests that epinephrine may be more effective than dopamine in improving hemodynamics during cardiopulmonary resuscitation. In addition, epinephrine generally is preferred for patients with severe bradycardia and associated hypotension since pulseless electrical activity or even asystole may be imminent. /Included in US product label/
The net hemodynamic effects of dopamine make it particularly useful in the treatment of cardiogenic shock (including that associated with acute myocardial infarction) or in shock in which oliguria is refractory to other vasopressor agents. Some experts state that dopamine may be considered for the treatment of drug-induced hypovolemic shock, and often is the recommended initial agent for this use when the patient is unresponsive to fluid volume expansion and inotropic and/or vasopressor support is required. The drug can be used as an adjunct (to increase cardiac output further and maintain blood pressure) to afterload reduction with vasodilators (e.g., sodium nitroprusside) in patients with left ventricular failure following acute myocardial infarction when arterial pressure decreases precipitously during afterload reduction; for less precipitous decreases, dobutamine may be preferred but should not be used alone in severely hypotensive patients. In patients with hypotensive cardiogenic shock following acute myocardial infarction, dopamine may be used to replace norepinephrine therapy once systemic arterial pressure has increased to at least 80 mm Hg. Once arterial blood pressure has been stabilized to at least 90 mm Hg, dobutamine may be used concomitantly with dopamine in such patients in an attempt to reduce dopamine requirements. Dopamine also has been used to support cardiac output and maintain arterial pressure during intra-aortic balloon counterpulsation therapy (e.g., in patients with hypotensive cardiogenic shock following acute myocardial infarction). The use of dopamine in low cardiac output syndrome following open heart surgery has been shown to increase long-term survival. However, because dobutamine lowers peripheral resistance over a wide dosage range, is not dependent on release of endogenous catecholamines for its effects, and is cardioselective, that drug may be preferable in the period immediately following cardiopulmonary bypass surgery. /Included in US product label/
Dopamine is used to increase cardiac output, blood pressure, and urine flow as an adjunct in the treatment of shock that persists after adequate fluid volume replacement and when systemic vascular resistance is decreased. /Included in US product label/
For more Therapeutic Uses (Complete) data for DOPAMINE (12 total), please visit the HSDB record page.

Pharmacology

Dopamine Hydrochloride is the hydrochloride salt form of dopamine, a monoamine compound with positive inotropic activity. Dopamine is a naturally occurring catecholamine formed by decarboxylation of dehydroxyphenylalanine and a precursor of norepinephrine and epinephrine. Dopamine binds to alpha-1- and beta-1- adrenergic receptors. Mediated through myocardial beta-1-adrenergic receptors, dopamine increase heart rate and force, thereby increasing cardiac output. Alpha-1-adrenergic receptor stimulation on vascular smooth muscle, leads to vasoconstriction and results in an increase in systemic vascular resistance. Stimulation of dopaminergic receptors in renal vasculature, leads to renal blood vessel dilation, and an increase in glomerular filtration rate, renal blood flow, sodium excretion, and urine output.

MeSH Pharmacological Classification

Cardiotonic Agents

Mechanism of Action

Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system. Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility. This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing release of norepinephrine from storage sites in sympathetic nerve endings. In the brain, dopamine acts as an agonist to the five dopamine receptor subtypes (D1, D2, D3, D4, D5).
Dopamine acts on cardiac beta-1-adrenergic receptors and has dosage-dependent effects on peripheral receptors. Dopamine receptors are activated at a low infusion rate (0.5-2 ug/kg/min). At a rate > 4-6 ug/kg/min, peripheral alpha-adrenergic receptors are activated, and vasoconstriction and increased afterload may occur.
The effects that dopamine produces in the body are directly related to its actions on alpha, beta, and dopaminergic receptor sites. When these receptors are stimulated cyclic adenosine monophosphate levels increase, increasing calcium transport into the cell. The amount of dopamine determines which receptors are predominantly stimulated. At infusion rates more than 5 to 10 ug/kg/minute, alpha-receptor stimulation predominates, resulting in peripheral vasoconstriction, with a rise in blood pressure. At infusion rates greater than 20 ug/kg/minute, the vasoconstrictive effect can be greater than the beta1 effect.
The cardiovascular effects of dopamine are mediated by several distinct types of receptors that vary in their affinity for dopamine. At low concentrations, the primary interaction of dopamine is with vascular D1 receptors, especially in the renal, mesenteric, and coronary beds. By activating adenylyl cyclase and raising intracellular concentrations of cyclic AMP, D1 receptor stimulation leads to vasodilation. Infusion of low doses of dopamine causes an increase in glomerular filtration rate, renal blood flow, and Na+ excretion. Activation of D1 receptors on renal tubular cells decreases sodium transport by cAMP-dependent and cAMP-independent mechanisms. Increasing cAMP production in the proximal tubular cells and the medullary part of the thick ascending limb of the loop of Henle inhibits the Na+-H+ exchanger and the Na+,K+-ATPase pump. The renal tubular actions of dopamine that cause natriuresis may be augmented by the increase in renal blood flow and the small increase in the glomerular filtration rate that follow its administration. The resulting increase in hydrostatic pressure in the peritubular capillaries and reduction in oncotic pressure may contribute to diminished reabsorption of sodium by the proximal tubular cells.
At somewhat higher concentrations, dopamine exerts a positive inotropic effect on the myocardium, acting on beta1 adrenergic receptors. Dopamine also causes the release of norepinephrine from nerve terminals, which contributes to its effects on the heart. Tachycardia is less prominent during infusion of dopamine than of isoproterenol. Dopamine usually increases systolic blood pressure and pulse pressure and either has no effect on diastolic blood pressure or increases it slightly. Total peripheral resistance usually is unchanged when low or intermediate doses of dopamine are given, probably because of the ability of dopamine to reduce regional arterial resistance in some vascular beds, such as mesenteric and renal, while causing only minor increases in others. At high concentrations, dopamine activates vascular alpha1 receptors, leading to more general vasoconstriction.
For more Mechanism of Action (Complete) data for DOPAMINE (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD [HSA:1812 1813 1814 1815 1816] [KO:K04144 K04145 K04146 K04147 K05840]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

4-O-methyldopamine

Other CAS

62-31-7

Absorption Distribution and Excretion

Dopamine is rapidly absorbed from the small intestine.
It has been reported that about 80% of the drug is excreted in the urine within 24 hours, primarily as HVA and its sulfate and glucuronide conjugates and as 3,4-dihydroxyphenylacetic acid. A very small portion is excreted unchanged.
Dopamine is frequently used in critically ill newborn infants for treatment of shock and cardiac failure, but its pharmacokinetics has not been evaluated using a specific analytical method. Steady-state arterial plasma concentrations of dopamine were measured in 11 seriously ill infants receiving dopamine infusion, 5-20 ug/kg-1.min-1, for presumed or proven sepsis and hypotensive shock. Steady-state concentrations of dopamine ranged from 0.013-0.3 ug/mL. Total body clearance averaged 115 mL/kg-1.min-1. The apparent volume of distribution and elimination half life averaged 1.8 l.kg-1 and 6.9 min, respectively. No relationship was observed between dopamine pharmacokinetics and gestational age, postnatal age or birthweight. Substantial interindividual variation was seen in dopamine pharmacokinetics in seriously ill infants, and plasma concentrations could not be predicted accurately from its infusion rate. Marked variation in clearance explains in part, the wide dose requirements of dopamine needed to elicit clinical response in critically ill newborn infants.
Less than 10% of a dose is recovered unchanged in the urine.
Plasma dopamine concentrations /of children (age 3 months to 13 yrs) recovering from cardiac surgery or shock/ were measured at the steady state or at termination of infusion using high-performance liquid chromatography. The half-lives of distribution and elimination were 1.8 +/- 1.1 and 26 +/- 14 (SD) mins, respectively. The apparent volume of distribution was 2952 +/- 2332 mL/kg. The clearance rate was 454 +/- 900 mL/kg.min. Dopamine clearance was linearly related to dose only in patients who were also receiving dobutamine (r2 = .76, p less than .05). Hepatic and renal dysfunction did not affect the pharmacokinetics of dopamine. A relationship between dopamine and dobutamine that affects the disposition of these two drugs may exist. The pharmacokinetics of dopamine are variable even in hemodynamically stable children. Hepatic or renal function does not adversely affect the pharmacokinetics of dopamine.
The brain contains separate neuronal systems that utilize 3 different catecholamines- dopamine, norepinephrine, and epinephrine ... More than half of the central nervous system content of catecholamine is dopamine and extremely high amt are found in the basal ganglia (especially the caudate nucleus), the nucleus accumbens, the olfactory tubercle, the central nucleus of the amygdala, the median eminence, and restricted fields of the frontal cortex.
Dopamine is widely distributed in the body but does not cross the blood-brain barrier to a substantial extent. The apparent volume of distribution of the drug in neonates ranges from 0.6-4 L/kg. It is not known if dopamine crosses the placenta.

Metabolism Metabolites

Biotransformation of dopamine proceeds rapidly to yield the principal excretion products, 3-4-dihydroxy-phenylacetic acid (DOPAC) and 3-methoxy-4-hydroxy-phenylacetic acid (homovanillic acid, HVA).
Dopamine is extensively metabolized in the liver. ... Hepatic metabolism results in inactive metabolites (75% of the dose) and norepinephrine (active, 25% of the dose) in the adrenergic nerve terminals. The principal means of elimination appear to be O-methylation by catechol-O-methyltransferase to form 3-methoxytyramine, followed either by sulfoconjugation (by phenosulfotransferase) or by deamination (by monoamine oxidase (MAO)) to homovanillic acid. Approximately 80% of the drug is excreted in the urine as homovanillic acid, homovanillic acid metabolites, and norepinephrine metabolites within 24 hours.
Yields N-acetyl-3,4-dihydroxyphenethylamine in man, in rat; Hauson A, Studnitz W Von; Clinica Chim Acta 11: 384 (1965); Goldstein M, Musacchio Jm; Biochim Biophys Acta 58: 607 (1962). Yields 3,4-dihydroxy-n-methylphenethylamine in rat; Laduron P; Nature New Biology 238: 212 (1972). /From table/
Yields 3,4-dihydroxyphenethylamine-o-beta-d-glucuronide in rat; Young Ja, Edwards Kdg; J Pharmac Exp Ther 145: 102 (1964). Yields 3,4-dihydroxyphenylacetaldehyde in man and rat; Nagatsu T et al; Enzymologia 39: 15 (1970); Goldstein M et al; Biochim Biophys Acta 33: 572 (1959). /From table/
Yields 4-hydroxyphenethyamin-3-yl sulfate in rat; Jenner Wn, Rose Fa; Biochem J 135: 109 (1973). Yields 3-methoxytyramine in man; Goodall MCC, Alton A; Biochem Pharmac 17: 905 (1968). Yields d-noradrenaline in man; Sjoerdsma AJ et al; J Clin Invest 38: 31 (1959). /From table/
For more Metabolism/Metabolites (Complete) data for DOPAMINE (8 total), please visit the HSDB record page.
Dopamine has known human metabolites that include dopamine 3-O-sulfate and Dopamine 4- D-Glucuronide.
Dopamine is a known human metabolite of tyramine.
Biotransformation of dopamine proceeds rapidly to yield the principal excretion products, 3-4-dihydroxy-phenylacetic acid (DOPAC) and 3-methoxy-4-hydroxy-phenylacetic acid (homovanillic acid, HVA). Route of Elimination: It has been reported that about 80% of the drug is excreted in the urine within 24 hours, primarily as HVA and its sulfate and glucuronide conjugates and as 3,4-dihydroxyphenylacetic acid. A very small portion is excreted unchanged. Half Life: 2 minutes

Wikipedia

Dopamine

Drug Warnings

Dopamine should be used with caution in patients with ischemic heart disease. The drug is contraindicated in patients with pheochromocytoma and in patients with uncorrected tachyarrhythmias or ventricular fibrillation.
Commercially available formulations of dopamine hydrochloride may contain sulfites that can cause allergic-type reactions, including anaphylaxis and life-threatening or less severe asthmatic episodes, in certain susceptible individuals. The overall prevalence of sulfite sensitivity in the general population is unknown but probably low; such sensitivity appears to occur more frequently in asthmatic than in nonasthmatic individuals.
Caution should be used to avoid extravasation of the drug. Dopamine should be administered through a long IV catheter into a large vein, preferably in the antecubital fossa rather than the hand or ankle. One manufacturer states that administration into an umbilical arterial catheter is not recommended. If larger veins are unavailable and the condition of the patient requires that the hand or ankle veins be used to administer dopamine, the injection site should be changed to a larger vein as soon as possible. The injection site should be carefully monitored.
Patients with a history of occlusive vascular disease (e.g., atherosclerosis, arterial embolism, Raynaud's disease, cold injury, diabetic endarteritis, or Buerger's disease) should be carefully monitored during dopamine therapy for decreased circulation to the extremities indicated by changes in color or temperature of the skin or pain in the extremities. If these occur, they may be corrected by decreasing the rate of infusion or discontinuing dopamine; however, these changes occasionally have persisted and progressed after discontinuing dopamine. The potential benefits of continuing dopamine should be weighed against the possible risk of necrosis.
For more Drug Warnings (Complete) data for DOPAMINE (13 total), please visit the HSDB record page.

Biological Half Life

2 minutes
Plasma dopamine concentrations /of children (age 3 months to 13 yrs) recovering from cardiac surgery or shock/ were measured at the steady state or at termination of infusion using high-performance liquid chromatography. The half-lives of distribution and elimination were 1.8 +/- 1.1 and 26 +/- 14 (SD) mins, respectively.
Dopamine has a plasma half-life of about 2 minutes. In neonates, the elimination half-life of dopamine reportedly is 5-11 minutes.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Dopamine is synthesized from veratrole by chloromethylation to form veratryl chloride, followed by cyanation, catalytic hydrogenation, and demethylation.
Prepared from aminotyramine ... ; from homoveratrylamine.

General Manufacturing Information

1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1): ACTIVE

Analytic Laboratory Methods

Analyte: dopamine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Dopamine hydrochloride/
Analyte: dopamine hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /Dopamine hydrochloride/
Analyte: dopamine hydrochloride; matrix: chemical purity; procedure: dissolution in formic acid; addition of acetic anhydride; potentiometric titration with perchloric acid /Dopamine hydrochloride/
For more Analytic Laboratory Methods (Complete) data for DOPAMINE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: dopamine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: thin-layer chromatography with comparison to standards (chemical identification) /Dopamine hydrochloride/
Analyte: dopamine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 280 nm and comparison to standards (chemical purity) /Dopamine hydrochloride/
Analyte: dopamine; matrix: urine; procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 3 ng/mL
Analyte: dopamine; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection and fluorescence detection at 350 nm (excitation) and 480 nm (emission); limit of detection: 3 pg/mL
For more Clinical Laboratory Methods (Complete) data for DOPAMINE (11 total), please visit the HSDB record page.

Storage Conditions

Some commercially available injections of dopamine in dextrose provided in plastic containers should be stored at room temperature (25 °C), although brief exposure to temperatures up to 40 °C does not adversely affect the injections; the injections should be protected from excessive heat and should not be frozen..

Interactions

Monoamine oxidase inhibition by furazolidone ... exposes pt to hazards of potential hypertensive crisis if ... other amine-releasing agents /dopamine/ are taken concurrently.
... Possibility of enhanced pharmacological response to phenylephrine and other predominantly direct-acting alpha-adrenergic sympathomimetic amines (eg, dopamine ...) in pt who are receiving or have recently received guanethidine.
Effects on brain dopamine metab in rats studied ; chlorpromazine, thioridazine, and thiethylperazine produced dose-dependent incr in brain concn of 3,4-dihydroxyphenylacetic acid, which were correlated with antipsychotic efficacy.
... Administration of deprenyl inhibits the intracerebral metabolic degradation of dopamine.
For more Interactions (Complete) data for DOPAMINE (12 total), please visit the HSDB record page.

Stability Shelf Life

Highly sensitive to oxygen; discolors quickly
Extremely unstable in alkaline media; sensitive to light; stable for 1 yr at 55 °C /Hydrochloride/

Dates

Last modified: 08-15-2023

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